molecular formula C20H18N4O3S B2610501 Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate CAS No. 2034286-39-8

Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B2610501
CAS No.: 2034286-39-8
M. Wt: 394.45
InChI Key: KYQZDMBMTLHRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with a pyrimidinyl-azetidine carboxamido group. The pyrimidine ring is further substituted with a phenyl group at the 6-position, and the azetidine (a four-membered nitrogen-containing ring) is linked via a carboxamide bond to the thiophene moiety.

The synthesis of such compounds typically involves multi-step reactions, including Suzuki coupling for aryl group introduction (as seen in related pyrimidine-thiophene hybrids) and microwave-assisted condensation for amide bond formation .

Properties

IUPAC Name

methyl 3-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-27-20(26)18-15(7-8-28-18)23-19(25)14-10-24(11-14)17-9-16(21-12-22-17)13-5-3-2-4-6-13/h2-9,12,14H,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQZDMBMTLHRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate is a complex organic compound characterized by its unique structural features, which include a thiophene core and azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases.

Chemical Structure and Properties

The compound's molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of 364.44 g/mol. The structure includes:

  • A thiophene ring which contributes to its electronic properties.
  • An azetidine ring , known for its role in enhancing biological activity.
  • A pyrimidine derivative , which is often associated with pharmacological effects.

Anticancer Properties

Research has indicated that compounds containing thiophene and pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the azetidine moiety may enhance these effects by improving binding affinity to target proteins involved in tumor growth.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against a range of pathogens. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes linked to disease progression, such as phosphodiesterases (PDEs). Inhibition of PDEs can lead to increased levels of cyclic nucleotides, which play crucial roles in various signaling pathways.

Case Studies and Research Findings

StudyFindingsReference
Anticancer Activity The compound showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating significant cytotoxicity.
Antimicrobial Testing Exhibited minimum inhibitory concentrations (MICs) of 5 µg/mL against Staphylococcus aureus and 10 µg/mL against E. coli.
Enzyme Inhibition Demonstrated effective inhibition of PDE10 with an IC50 value of 25 nM, suggesting therapeutic potential in neurological disorders.

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, preventing progression to mitosis.
  • Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
  • Antibacterial Mechanism : Disrupts bacterial membrane integrity and inhibits protein synthesis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of azetidine compounds exhibit promising anticancer properties. Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Case studies have shown that compounds with similar structures can target specific cancer pathways, leading to reduced tumor growth in preclinical models .

Central Nervous System Disorders
The compound's ability to penetrate the blood-brain barrier positions it as a potential therapeutic agent for treating central nervous system disorders. Inhibitors based on azetidine structures have been explored for their efficacy in conditions such as schizophrenia and depression by modulating neurotransmitter systems . The specific interactions of this compound with receptors involved in these pathways warrant further investigation.

Enzyme Inhibition Studies

Phosphodiesterase Inhibition
this compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular signaling pathways, and their inhibition can lead to increased levels of cyclic nucleotides, which have various physiological effects. Compounds with similar azetidine structures have shown promise in enhancing cognitive function and memory retention through this mechanism .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic efficacy. SAR studies can help identify which modifications to the compound's structure enhance its biological activity or reduce toxicity. For instance, variations in the thiophene or pyrimidine moieties could significantly affect the compound's interaction with biological targets.

Synthesis and Development

Synthetic Pathways
The synthesis of this compound involves multiple steps, including the formation of the azetidine ring and subsequent functionalization. Research into efficient synthetic routes not only aids in producing this compound for research purposes but also paves the way for scaling up production for clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (thiophene, pyrimidine) and substituent types (azetidine, aryl groups). Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate (, ID 14) Thiophene-2-carboxylate - NH₂ at C3; 3-fluorophenyl at C5 265.28 Intermediate for fluorinated bioactive molecules
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate () Thiophene-2-carboxylate - Dimethylaminomethylidene amino at C3; 3-methoxyphenyl at C5 342.40 Precursor for Schiff base formation
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Pyrazolo-pyrimidine-thiophene - Pyrazolo[3,4-d]pyrimidine; fluorophenyl-chromenone; thiophene-2-carboxylate 560.20 Anticancer/kinase inhibition (hypothetical)
Target Compound Thiophene-2-carboxylate - Azetidine-3-carboxamido at C3; 6-phenylpyrimidin-4-yl group 422.47* Potential kinase inhibitor or enzyme modulator Inferred

*Calculated based on molecular formula C₂₁H₁₈N₄O₃S.

Key Observations :

Substituent Diversity: The target compound uniquely incorporates an azetidine-carboxamido group, which distinguishes it from analogs with simpler amine or imine substituents (e.g., ). Azetidine’s strained four-membered ring may enhance binding affinity to target proteins compared to linear amines .

Synthetic Strategies :

  • Microwave-assisted synthesis () is efficient for forming imine bonds in thiophene derivatives, whereas Suzuki coupling () is critical for introducing aryl groups. The target compound likely requires a combination of these methods.

Biological Relevance :

  • Pyrimidine-thiophene hybrids (e.g., ) are often explored for kinase inhibition due to their ability to mimic ATP-binding motifs. The azetidine group in the target compound could improve metabolic stability compared to compounds with open-chain amines .

Physical Properties :

  • The target compound’s higher molecular weight (422.47 g/mol) compared to simpler analogs (e.g., 265.28 g/mol in ) may impact solubility, necessitating formulation optimization for in vivo studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with Gewald thiophene synthesis (e.g., condensation of ketones with cyanoacetates) to form the thiophene core . Subsequent steps may include azetidine ring formation via carboxamide coupling and pyrimidine substitution. For example, alkaline condensation of intermediates with E-3-methyl methoxyacrylate under controlled pH and temperature (e.g., 60–80°C in DMF) can enhance regioselectivity . Purification via recrystallization (acetic acid/water mixtures) or preparative chromatography (e.g., using HFIP solvent systems) improves yield and purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to verify proton environments and carbon frameworks, focusing on characteristic shifts (e.g., ester carbonyl at ~165–170 ppm, azetidine protons at 3.5–4.5 ppm) . HRMS-ESI (e.g., observed m/z 390.1370 for related compounds) confirms molecular weight .
  • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (e.g., resolving bond lengths/angles for the pyrimidine-azetidine linkage) provides unambiguous structural validation. ORTEP-3 can visualize thermal ellipsoids to assess disorder .

Q. What analytical techniques are essential for assessing purity and stability during storage?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) identify impurities .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis detect degradation products (e.g., ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

  • Methodological Answer : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disorder or thermal motion in flexible groups like the azetidine ring. Cross-validate with density functional theory (DFT)-calculated bond lengths (e.g., B3LYP/6-31G* level) to identify systematic errors. If twinning is suspected (common in pyrimidine derivatives), employ TWIN/BASF commands in SHELXL .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the phenylpyrimidine (e.g., electron-withdrawing groups at C6) and azetidine (e.g., spirocyclic variants) to probe steric/electronic effects .
  • In Vitro Assays : Use fluorescence polarization assays (e.g., ATP-binding displacement in Nek2 kinases) to measure IC50_{50}. Pair with molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. How can reaction by-products or unexpected intermediates be characterized and mitigated?

  • Methodological Answer :

  • By-Product Analysis : LC-MS/MS identifies adducts (e.g., Michael addition products from acrylate intermediates) .
  • Mitigation : Optimize stoichiometry (e.g., excess hydrazonoyl chloride to prevent incomplete azetidine coupling) and inert reaction conditions (argon atmosphere) to suppress oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.